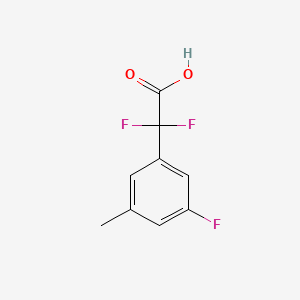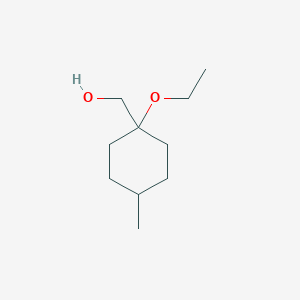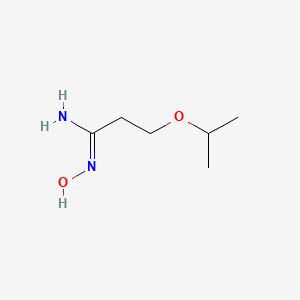
N-Hydroxy-3-(1-methylethoxy)-propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3-(1-methylethoxy)-propanimidamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropoxy group, and a propanimidamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(1-methylethoxy)-propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxylamine derivative with a suitable isopropoxy-substituted precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the addition of bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-3-(1-methylethoxy)-propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3-(1-methylethoxy)-propanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Hydroxy-3-(1-methylethoxy)-propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isopropoxy group may enhance its binding affinity. The compound can modulate the activity of enzymes and signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide
- N-Hydroxy-3-methoxy-1,6-napthyridine-4-carboxamides
- Bisoprolol hemifumarate salt
Uniqueness
N-Hydroxy-3-(1-methylethoxy)-propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H14N2O2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
N'-hydroxy-3-propan-2-yloxypropanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)10-4-3-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI-Schlüssel |
DNFUDOKMVJDBJF-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)OCC/C(=N/O)/N |
Kanonische SMILES |
CC(C)OCCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


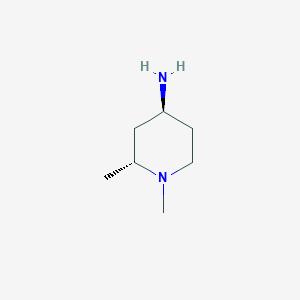
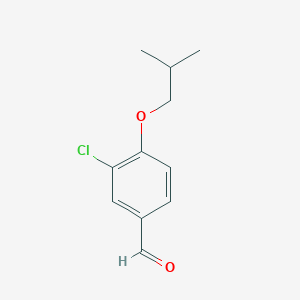
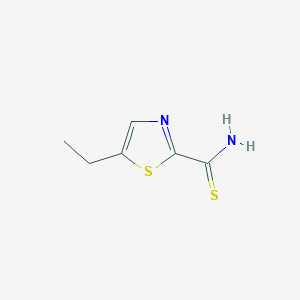
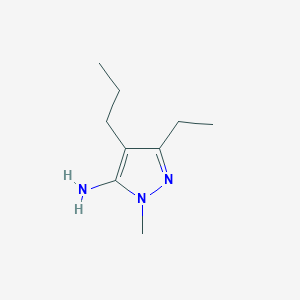
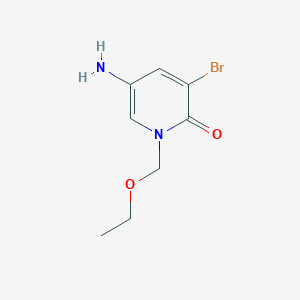
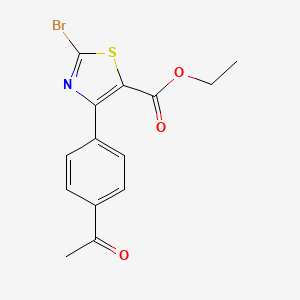
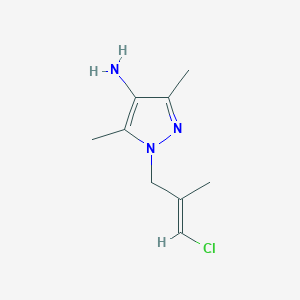
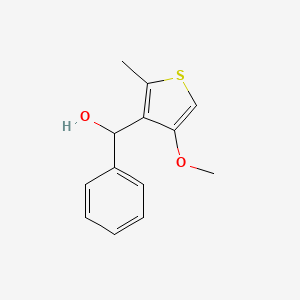
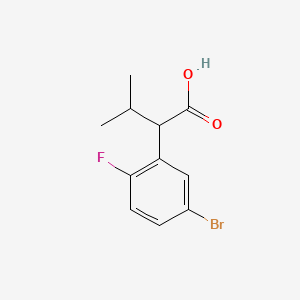
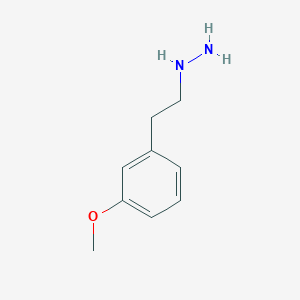
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
